Cas no 2138273-89-7 (7'-fluoro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amine)

7'-Fluoro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amine is a structurally unique spirocyclic compound featuring a fused cyclopropane-indole core. The presence of a fluorine substituent at the 7' position and a methyl group at the 5' position enhances its potential for selective interactions in medicinal chemistry applications. The spirocyclic framework contributes to conformational rigidity, which may improve binding affinity and metabolic stability. The primary amine functionality offers versatility for further derivatization, making it a valuable intermediate in drug discovery. This compound is of particular interest in the development of CNS-targeted therapeutics due to its ability to modulate neurotransmitter systems. Its well-defined stereochemistry ensures reproducibility in synthetic applications.
7'-fluoro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amine structure
2138273-89-7 structure
商品名:7'-fluoro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amine
CAS番号:2138273-89-7
MF:C11H13FN2
メガワット:192.232725858688
CID:6296058
PubChem ID:165751157

7'-fluoro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amine 化学的及び物理的性質

名前と識別子

    • 7'-fluoro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amine
    • 2138273-89-7
    • 7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
    • EN300-1105194
    • インチ: 1S/C11H13FN2/c1-6-2-7-10(8(12)3-6)14-5-11(7)4-9(11)13/h2-3,9,14H,4-5,13H2,1H3
    • InChIKey: LHBZCVHOGKBBMC-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(C)=CC2=C1NCC12CC1N

計算された属性

  • せいみつぶんしりょう: 192.10627659g/mol
  • どういたいしつりょう: 192.10627659g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 38Ų

7'-fluoro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1105194-2.5g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1105194-5.0g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7
5g
$2858.0 2023-06-10
Enamine
EN300-1105194-0.25g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1105194-0.1g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1105194-1.0g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7
1g
$986.0 2023-06-10
Enamine
EN300-1105194-10.0g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7
10g
$4236.0 2023-06-10
Enamine
EN300-1105194-0.05g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1105194-1g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7 95%
1g
$986.0 2023-10-27
Enamine
EN300-1105194-0.5g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1105194-10g
7'-fluoro-5'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-amine
2138273-89-7 95%
10g
$4236.0 2023-10-27

7'-fluoro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amine 関連文献

7'-fluoro-5'-methyl-1',2'-dihydrospirocyclopropane-1,3'-indole-2-amineに関する追加情報

7'-Fluoro-5'-Methyl-1',2'-Dihydrospirocyclopropane-1,3'-Indole-2-Amine: A Comprehensive Overview

The compound with CAS No. 2138273-89-7, known as 7'-Fluoro-5'-Methyl-1',2'-Dihydrospirocyclopropane-1,3'-Indole-2-Amine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is notable for its unique structural features, which include a spirocyclopropane ring system and a substituted indole moiety. The presence of fluorine and methyl substituents further enhances its chemical complexity and potential biological activity.

Recent studies have highlighted the importance of spirocyclic compounds like 7'-Fluoro-5'-Methyl-1',2'-Dihydrospirocyclopropane-1,3'-Indole-2-Amine in drug discovery. The spirocyclopropane ring system is particularly interesting due to its strained geometry, which can impart unique electronic and steric properties to the molecule. These properties make it a promising candidate for exploring novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

The indole moiety in this compound is another key feature that contributes to its biological potential. Indole-based compounds are well-documented for their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The substitution pattern on the indole ring—specifically the fluorine at position 7' and methyl at position 5'—plays a crucial role in modulating these interactions. Recent research has shown that such substitutions can significantly enhance the potency and selectivity of indole derivatives in binding to their target proteins.

From a synthetic perspective, the construction of 7'-Fluoro-5'-Methyl-1',2'-Dihydrospirocyclopropane-1,3'-Indole-2-Amine represents a challenging yet rewarding endeavor. The synthesis typically involves a multi-step process that combines elements of cyclopropanation, fluorination, and indole chemistry. Researchers have employed various strategies, including transition metal-catalyzed cycloadditions and directed metallation techniques, to assemble this complex structure efficiently.

The application of this compound extends beyond traditional pharmaceutical research. Its unique electronic properties make it a valuable tool in materials science, particularly in the development of advanced materials for optoelectronic devices. For instance, studies have demonstrated that spirocyclic compounds like this one can exhibit interesting photophysical properties, such as fluorescence emission at specific wavelengths. These properties hold potential for applications in sensors and imaging technologies.

In terms of biological evaluation, 7'-Fluoro-5'-Methyl-1',2'-Dihydrospirocyclopropane-1,3'-Indole-2-Amine has shown promising activity in preclinical models. Early studies indicate that it may possess anti-inflammatory and antioxidant properties, which could be harnessed for developing therapeutic agents against chronic diseases such as arthritis and cardiovascular disorders. Furthermore, its ability to modulate key signaling pathways involved in cancer progression suggests its potential as an anticancer agent.

From an analytical standpoint, the characterization of this compound has been facilitated by modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. These methods have proven invaluable in confirming the stereochemistry and purity of the synthesized material. Additionally, computational chemistry tools have been employed to model the molecular interactions of this compound with various biological targets, providing insights into its mechanism of action.

Looking ahead, the continued exploration of 7'-Fluoro-5'-Methyl-1',2'-Dihydrospirocyclopropane-1,3' Indole 2 Amine holds great promise for advancing both chemical synthesis and drug discovery. Its unique structural features and diverse biological activities make it a compelling subject for further research. As scientists continue to unravel its potential applications, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.

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